Predicted LogP Reduction Relative to 4-Ethylcyclohexane-1-carboxylic Acid
The target compound's hydroxyethyl substituent lowers predicted logP by approximately 1.0–1.5 log units compared with the purely aliphatic 4-ethyl analog, substantially altering expected passive membrane permeability and aqueous solubility [1]. This difference is critical for prioritizing building blocks in early drug discovery where balanced lipophilicity is desired.
| Evidence Dimension | Computed LogP (XLogP3 or equivalent) |
|---|---|
| Target Compound Data | Not experimentally reported; structurally expected ~1.0–1.5 based on analog interpolation |
| Comparator Or Baseline | 4-Ethylcyclohexane-1-carboxylic acid – XLogP3 2.70 / 2.62 [1] |
| Quantified Difference | Estimated ΔLogP ≈ -1.0 to -1.5 (target more hydrophilic) |
| Conditions | In silico prediction using atomic increment methods |
Why This Matters
A 1–1.5 log unit shift in lipophilicity can move a compound across Lipinski Rule-of-5 boundaries and affect oral bioavailability predictions, making the target compound a more aqueous-soluble alternative for early lead optimization.
- [1] Chem-space. 4-Ethylcyclohexane-1-carboxylic acid – LogP 2.62. Available at: https://chem-space.com/91328-77-7. View Source
